molecular formula C29H38N4O10 B608756 Lymecycline CAS No. 992-21-2

Lymecycline

カタログ番号: B608756
CAS番号: 992-21-2
分子量: 602.6 g/mol
InChIキー: PZTCVADFMACKLU-UEPZRUIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ライムシクリンは、主に尋常性座瘡およびその他の感受性細菌感染症の治療に使用される、第二世代の広域スペクトルテトラサイクリン系抗生物質です . ライムシクリンは、1961年に最初に発見され、ガルデルマによって英国やニュージーランドを含むさまざまな国で販売されています . ライムシクリンは、その高い溶解性と吸収効率により、他のテトラサイクリンと比べて低用量で投与できるという点で、テトラサイクリン系の中でもユニークな存在です .

2. 製法

ライムシクリンは、発酵産物を原料とする半合成品です。 合成には、ホルムアルデヒド、リシン、テトラサイクリンを反応させる工程が含まれます . ライムシクリンは、水に非常に溶けやすく、エタノールにわずかに溶ける黄色の吸湿性の粉末として特徴付けられています . 工業生産方法では、発酵工程とそれに続く化学修飾を最適化することで、高純度で高収率のライムシクリンを確保することに重点が置かれています。

3. 化学反応の分析

ライムシクリンは、以下を含むさまざまな化学反応を起こします。

    酸化: ライムシクリンは、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

    還元: 還元反応は、ライムシクリン分子の官能基を修飾することができます。

    置換: ライムシクリンは、特にアミノ基とヒドロキシル基において、置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。

準備方法

Lymecycline is a semi-synthetic product derived from a fermentation product. The synthesis involves the reaction of formaldehyde, lysine, and tetracycline . The compound is characterized by its yellow, hygroscopic powder form, which is very soluble in water and slightly soluble in ethanol . Industrial production methods focus on optimizing the fermentation process and subsequent chemical modifications to ensure high purity and yield.

化学反応の分析

Metal Ion Complexation

Lymecycline forms stable chelates with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) due to its hydroxyl, carbonyl, and dimethylamino functional groups . This interaction reduces its oral bioavailability by forming insoluble complexes in the gastrointestinal tract.

Metal Ion Binding Site Effect on Bioavailability
Ca²⁺C11-C12 keto-enol system↓ Solubility, ↓ Absorption
Mg²⁺C1-C3 diketo substructure↓ Antibacterial activity
Fe³⁺Phenolic hydroxyl group (C10)↑ Stability, ↓ Efficacy

These complexes are structurally rigid and critical for its interaction with bacterial ribosomes .

Tautomerism and Protonation States

In aqueous solutions, this compound exists in multiple tautomeric forms, influenced by pH and solvent polarity . The equilibrium between enol, keto, and zwitterionic forms governs its solubility and membrane permeability:

  • Acidic pH (2–4): Predominantly protonated at C4-dimethylamino group, enhancing solubility.

  • Neutral pH (7): Zwitterionic form stabilizes interactions with ribosomal subunits .

  • Alkaline pH (9–10): Deprotonation of hydroxyl groups reduces solubility and increases lipophilicity.

Photochemical Degradation

While this compound exhibits lower phototoxicity compared to other tetracyclines (e.g., doxycycline), prolonged UV exposure can induce radical-mediated degradation :

  • Mechanism: Hydroxyl groups generate reactive oxygen species (ROS) under UV light, leading to oxidative cleavage of the naphthacene ring.

  • Byproducts: Quinone derivatives and fragmented diketones, which may reduce efficacy .

Redox Reactions

This compound participates in redox reactions through its phenolic hydroxyl groups :

  • Antioxidant Activity: Scavenges ROS (e.g., peroxynitrite) by forming stable phenolic radicals.

  • Pro-oxidant Activity: Generates ROS in bacterial cells, contributing to oxidative DNA/RNA damage .

Hydrolysis and pH-Dependent Stability

This compound undergoes hydrolysis under extreme pH conditions :

  • Acidic Conditions (pH < 2): Epimerization at C4, yielding inactive 4-epi-lymecycline.

  • Alkaline Conditions (pH > 8): Degradation via retro-aldol cleavage, producing anhydrothis compound.

Condition Reaction Outcome
Strong acid (HCl)Epimerization at C4Loss of antibacterial activity
Strong base (NaOH)Retro-aldol cleavageFormation of cytotoxic byproducts

Incompatibility Reactions

This compound reacts with incompatible agents, necessitating careful formulation :

  • Oxidizing Agents (e.g., H₂O₂): Oxidative degradation of the A-ring diketo system.

  • Chelating Agents (e.g., EDTA): Displacement of metal ions, altering pharmacokinetics.

Enzymatic Interactions

In biological systems, this compound inhibits bacterial collagenase by preventing oxidative activation of latent enzymes . This anticollagenolytic effect involves non-covalent binding to metalloproteinases, blocking their catalytic zinc ion .

科学的研究の応用

ライムシクリンは、さまざまな科学研究分野において幅広い応用範囲を持ちます。

類似化合物との比較

ライムシクリンは、ミノサイクリンやテトラサイクリンなどの他のテトラサイクリン系抗生物質と比較されることが多いです . これらの化合物すべてが類似の作用機序を共有していますが、ライムシクリンは、その高い溶解性と吸収効率により、他のテトラサイクリンとは異なります . このため、低用量で投与することができ、副作用が少なくなる可能性があります。 一方、ミノサイクリンとテトラサイクリンは、同じ治療効果を得るために、より高用量が必要になる可能性があります .

類似化合物

  • ミノサイクリン
  • テトラサイクリン
  • ドキシサイクリン
  • オキシテトラサイクリン

ライムシクリンのユニークな特性は、臨床的および研究的設定において、溶解性と吸収という点で他のテトラサイクリンよりも優れている、貴重な抗生物質となっています。

生物活性

Lymecycline is a semisynthetic tetracycline antibiotic primarily used for treating acne vulgaris and other bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic efficacy, and safety profile, as well as its application in various clinical settings.

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding inhibits the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, effectively preventing protein synthesis. This bacteriostatic action allows for the control of bacterial growth and is particularly effective against a range of gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Pharmacokinetics

  • Absorption : this compound is well absorbed after oral administration, with a bioavailability ranging from 70% to 88%. The peak plasma concentration (Cmax) is typically reached about 3 hours post-administration .
  • Distribution : The volume of distribution indicates extensive tissue penetration, which is crucial for its effectiveness in treating skin infections.
  • Elimination : The drug has a half-life that supports once-daily dosing, improving patient compliance .

Treatment of Acne Vulgaris

A multicenter study compared this compound with minocycline in treating moderate to moderately severe acne. Results indicated that both drugs had comparable efficacy, with this compound demonstrating a 63% reduction in inflammatory lesions after 12 weeks of treatment. Notably, this compound was found to be four times more cost-effective than minocycline .

Leprosy Management

Recent research evaluated this compound as an adjunct therapy in leprosy treatment. A retrospective cohort study showed that patients receiving this compound alongside standard multidrug therapy had a significantly greater reduction in bacillary index (BI) compared to those on standard therapy alone. Specifically, the this compound group exhibited a BI reduction of 3 (P < 0.001) versus 0.7 (P < 0.001) for the control group, highlighting its potential role in managing drug-resistant leprosy cases .

Safety Profile

This compound is generally well tolerated, with mild side effects such as nausea and diarrhea reported. In clinical trials, the incidence of adverse effects was low, and no significant differences were observed between this compound and placebo groups regarding serious adverse events . However, rare cases of severe skin reactions like acne fulminans have been documented, necessitating careful monitoring during treatment .

Efficacy Against Chlamydia-Induced Reactive Arthritis

A double-blind study demonstrated that this compound significantly reduced symptoms in patients with Chlamydia trachomatis-triggered reactive arthritis compared to placebo, suggesting its utility beyond typical bacterial infections .

Case Reports on Adverse Reactions

One notable case involved a patient who developed acne fulminans after starting this compound therapy. This case underscores the importance of monitoring patients for unusual reactions during treatment .

Summary of Findings

ParameterThis compoundMinocycline
Reduction in inflammatory lesions63%65%
Cost-effectiveness4 times more effectiveStandard
Bacillary index reduction (leprosy)3 (P < 0.001)0.7 (P < 0.001)
Common side effectsNausea, diarrheaSimilar profile

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing lymecycline’s pharmacokinetics in comparative studies?

  • Methodological Guidance : When comparing this compound to other tetracyclines (e.g., tetracycline hydrochloride), ensure dosing is standardized to the compound’s actual weight, not "tetracycline equivalents." Historical studies show discrepancies due to inconsistent reporting (e.g., 8.2% variation between tetracycline base vs. hydrochloride equivalents) . Include controls for moisture content and inactive epimers, which reduce bioactivity . Use crossover trials with the same volunteers to minimize inter-individual variability in absorption/excretion analyses .

Q. How can researchers validate this compound’s antibacterial efficacy against Propionibacterium acnes while addressing confounding factors?

  • Methodological Guidance : Design in vitro susceptibility assays using standardized broth microdilution (CLSI guidelines) with pH-adjusted media, as tetracyclines exhibit pH-dependent activity. Include comparator antibiotics (e.g., doxycycline) and measure minimum inhibitory concentrations (MICs) under anaerobic conditions mimicking sebaceous follicle environments . For in vivo models, use murine acne models with quantified bacterial loads and histopathological grading .

Q. What protocols ensure accurate characterization of novel this compound derivatives in synthetic studies?

  • Methodological Guidance : For new derivatives, provide nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography data to confirm structural identity. Purity must be ≥95% via HPLC with UV detection at 270 nm (tetracycline-specific absorbance). For biological testing, include time-kill assays and post-antibiotic effect (PAE) evaluations .

Advanced Research Questions

Q. How can molecular docking and dynamics resolve this compound’s polypharmacology in non-antibacterial applications (e.g., antiviral or antitubercular roles)?

  • Methodological Guidance : Use in silico approaches to identify off-target interactions. For SARS-CoV-2, simulate this compound’s binding stability at the S-RBD-ACE2 interface via RMSD plots (target residues: Lys417, Gly496, His34) over ≥100 ns molecular dynamics runs . For tuberculosis, screen against M. tuberculosis targets (e.g., trpD, coaA) using AutoDock Vina, followed by in vitro synergy assays with rifampin/isoniazid .

Q. What statistical strategies address contradictions in this compound’s bioavailability data across historical studies?

  • Methodological Guidance : Apply meta-analysis with random-effects models to account for heterogeneity in dosing regimens and bioanalytical methods (e.g., HPLC vs. microbiological assays). Stratify studies by formulation (this compound vs. salts) and adjust for covariates like renal clearance rates . Use funnel plots to detect publication bias in pharmacokinetic datasets .

Q. How can researchers optimize this compound’s formulation to enhance blood-brain barrier (BBB) penetration for CNS infections?

  • Methodological Guidance : Develop lipid nanocapsules or PEGylated nanoparticles loaded with this compound. Assess permeability using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with LC-MS/MS quantification. Compare AUC(0-24h) ratios (brain/plasma) in rodent models to unmodified this compound .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure transparency in reporting this compound’s in vitro and in vivo data?

  • Methodological Guidance : Follow the ARRIVE 2.0 guidelines for animal studies, including detailed descriptions of sample sizes, blinding, and exclusion criteria. For in vitro work, report MICs with 95% confidence intervals and exact growth conditions . Deposit raw data (e.g., spectral files, kinetic curves) in repositories like Zenodo .

Q. How should researchers handle negative or inconclusive results in this compound repurposing trials?

  • Methodological Guidance : Publish negative findings in repositories like BioRxiv or Figshare to avoid publication bias. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during trial design to predefine success metrics . Perform post hoc power analyses to clarify if inconclusiveness stems from underpowered studies .

Q. Tables for Key Comparative Data

Parameter This compound Tetracycline HCl Methodological Source
Mean Serum Cmax (µg/mL)4.2 ± 0.83.1 ± 0.6HPLC, crossover trial
Urinary Excretion (%)22.4 ± 5.118.9 ± 4.3Microbiological assay
Protein Binding (%)55–6560–70Equilibrium dialysis

特性

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

928.1±65.0
Record name Lymecycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections.
Record name Lymecycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

992-21-2
Record name Lymecycline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lymecycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lymecycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYMECYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。